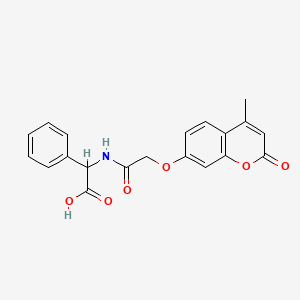![molecular formula C19H20N2O4S2 B2486118 4-(dimetilsulfamoyl)-N-{2-[5-(furan-3-il)tiofen-2-il]etil}benzamida CAS No. 2034566-51-1](/img/structure/B2486118.png)
4-(dimetilsulfamoyl)-N-{2-[5-(furan-3-il)tiofen-2-il]etil}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl and a furan-thiophene moiety
Aplicaciones Científicas De Investigación
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethylsulfamoyl group, and the attachment of the furan-thiophene moiety. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.
Introduction of Dimethylsulfamoyl Group: This step may involve the reaction of the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base.
Attachment of Furan-Thiophene Moiety: This can be accomplished through a cross-coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dimethylsulfamoyl group or to modify the furan-thiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the furan-thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of the dimethylsulfamoyl group.
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan-thiophene moiety may facilitate binding to specific sites, while the dimethylsulfamoyl group may enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and may exhibit comparable properties.
Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid, share structural similarities.
Uniqueness
4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide is unique due to the combination of its benzamide core, dimethylsulfamoyl group, and furan-thiophene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)17-6-3-14(4-7-17)19(22)20-11-9-16-5-8-18(26-16)15-10-12-25-13-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVPKGLSBXBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2486041.png)
![4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine](/img/structure/B2486043.png)


![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2486051.png)


![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole](/img/structure/B2486055.png)


![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
